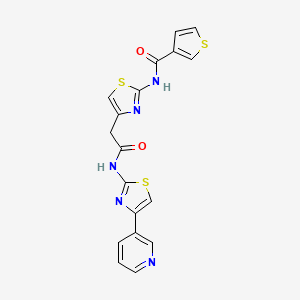
N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H13N5O2S3 and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . They have been found to interact with various targets inducing biological effects .
Mode of Action
Thiazole derivatives are known to induce biological effects through various targets . The specific interactions of this compound with its targets would depend on the nature of the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
生物活性
N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of C18H13N7O2S2 and a molecular weight of 423.47 g/mol. It features multiple functional groups, including thiazole, thiophene, and carboxamide moieties, which are critical for its biological activity. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including our compound of interest. The thiazole moiety is known to enhance cytotoxic activity against cancer cell lines.
Case Studies
-
In vitro Studies : Research has shown that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells .
Compound Cell Line IC50 (µM) N-(4-(... A549 5.0 N-(4-(... MCF7 6.5 - Mechanistic Insights : Molecular docking studies have indicated that the compound may interact with key proteins involved in cancer progression, such as Bcl-2 and tyrosine kinases, suggesting a multi-target approach to its anticancer effects .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activities. Compounds similar to N-(4-(2-oxo-2... have shown effectiveness against various bacterial strains.
Research Findings
-
Antibacterial Activity : A study evaluating the antibacterial properties of thiazole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Compound Bacteria MIC (µg/mL) N-(4-(... E. coli 20 N-(4-(... S. aureus 15
Structure–Activity Relationship (SAR)
The biological activity of N-(4-(2-oxo-2... can be significantly influenced by its structural components:
- Thiazole and Thiophene Rings : The presence of these rings has been correlated with enhanced cytotoxicity and antimicrobial activity.
- Substituents on the Pyridine Ring : Variations in substituents on the pyridine moiety can modulate the compound's affinity for biological targets, impacting its overall efficacy .
特性
IUPAC Name |
N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S3/c24-15(22-18-21-14(10-28-18)11-2-1-4-19-7-11)6-13-9-27-17(20-13)23-16(25)12-3-5-26-8-12/h1-5,7-10H,6H2,(H,20,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZCONBMPJURCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














